

# Crystal Structure Analysis of 4-Chloro-6-methylpyrimidine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-6-methylpyrimidine

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This technical guide provides an in-depth analysis of the crystal structures of **4-Chloro-6-methylpyrimidine** derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their three-dimensional conformations. Understanding their crystal structures is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystallization, and visualizes potential signaling pathways influenced by this class of compounds.

## Data Presentation: Crystallographic Parameters

The following tables summarize the crystallographic data for a selection of **4-Chloro-6-methylpyrimidine** derivatives and a related compound for comparative analysis. This quantitative data is essential for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for 2-Chloro-6-methylpyrimidin-4-amine[1]

Parameter	Value
Chemical Formula	C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub>
Molecular Weight	143.58
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.1256 (8)
b (Å)	7.8537 (8)
c (Å)	13.0769 (15)
α (°)	90
β (°)	115.678 (1)
γ (°)	90
Volume (Å <sup>3</sup> )	659.54 (13)
Z	4
Temperature (K)	296
Radiation	Mo Kα
μ (mm <sup>-1</sup> )	0.48
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.057
wR(F <sup>2</sup> )	0.143

Table 2: Crystallographic Data for 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine[2]

Parameter	Value
Chemical Formula	<chem>C12H8ClF3N2O</chem>
Molecular Weight	288.65
Crystal System	Tetragonal
Space Group	$I\bar{4}$
a (Å)	23.280 (6)
b (Å)	23.280 (6)
c (Å)	4.7191 (15)
$\alpha$ (°)	90
$\beta$ (°)	90
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	2557.6 (15)
Z	8
Temperature (K)	296 (2)
Rgt	0.0700
wR <sub>ref</sub> (F <sup>2</sup> )	0.1933

Table 3: Crystallographic Data for 4-Chloro-6-methoxypyrimidin-2-amine[3]

Parameter	Value
Chemical Formula	C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub> O
Molecular Weight	159.58
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	3.7683 (2)
b (Å)	16.4455 (2)
c (Å)	10.7867 (2)
α (°)	90
β (°)	94.550 (1)
γ (°)	90
Volume (Å <sup>3</sup> )	666.36 (4)
Z	4
Temperature (K)	100
Radiation	Mo Kα
μ (mm <sup>-1</sup> )	0.50
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.027
wR(F <sup>2</sup> )	0.070

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis and single-crystal X-ray diffraction of the discussed compounds.

### Synthesis and Crystallization of 2-Chloro-6-methylpyrimidin-4-amine[1]

Synthesis: The synthesis of the title compound has been reported by Graceffa et al. (2010).

Crystallization: Single crystals suitable for X-ray diffraction were obtained. The specific crystallization method is not detailed in the provided reference, but slow evaporation from a suitable solvent is a common technique.

X-ray Diffraction: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[\[1\]](#)

The structure was solved using SHELXS97 and refined using SHELXL97.[\[1\]](#) All hydrogen atoms were positioned geometrically and refined using a riding model.[\[1\]](#)

## Synthesis and Crystallization of 4-Chloro-6-methoxypyrimidin-2-amine[3]

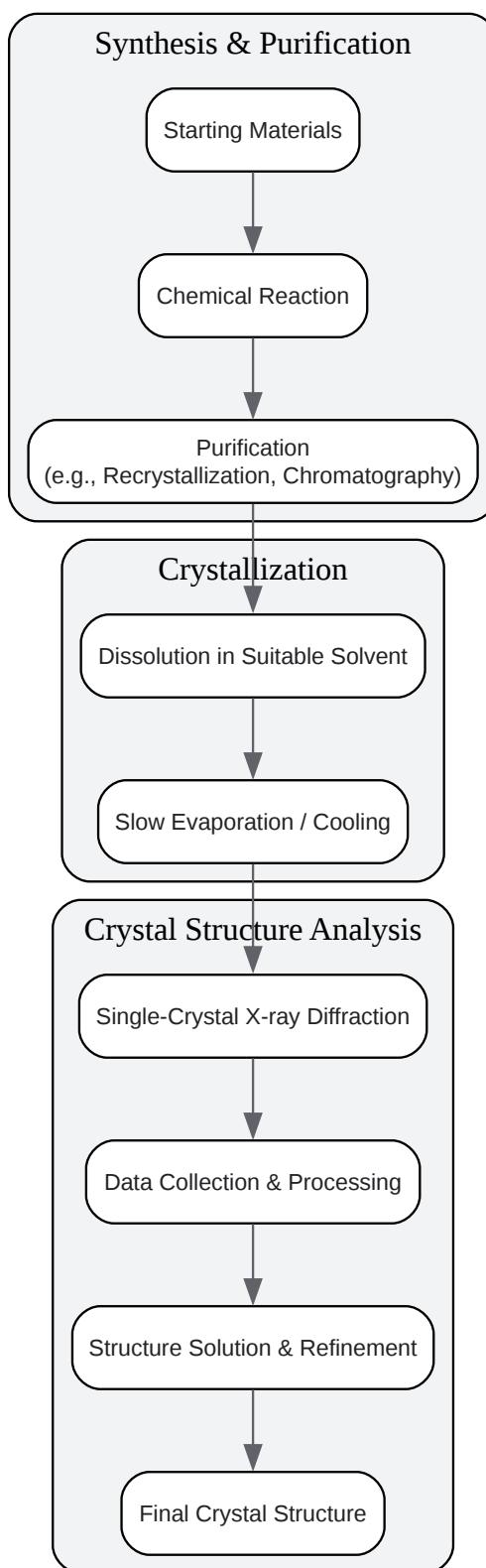
Synthesis: The starting material, 2-amino-4-chloro-6-methoxypyrimidine, was commercially available from Aldrich.

Crystallization: A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg) was warmed on a heating magnetic stirrer hotplate for a few minutes. The solution was then allowed to cool slowly to room temperature. Single crystals of the title compound appeared from the mother liquor after a few days.[\[3\]](#)

X-ray Diffraction: Data collection was carried out on a Bruker SMART APEXII CCD area-detector diffractometer at 100 K.[\[3\]](#) The structure was solved with SHELXTL and refined using SHELXTL.[\[3\]](#) N-bound H atoms were located in a difference Fourier map and refined freely.[\[3\]](#)

## Visualization of Potential Signaling Pathways and Workflows

To illustrate the context of the biological relevance of **4-Chloro-6-methylpyrimidine** derivatives and the general workflow of their structural analysis, the following diagrams are provided.

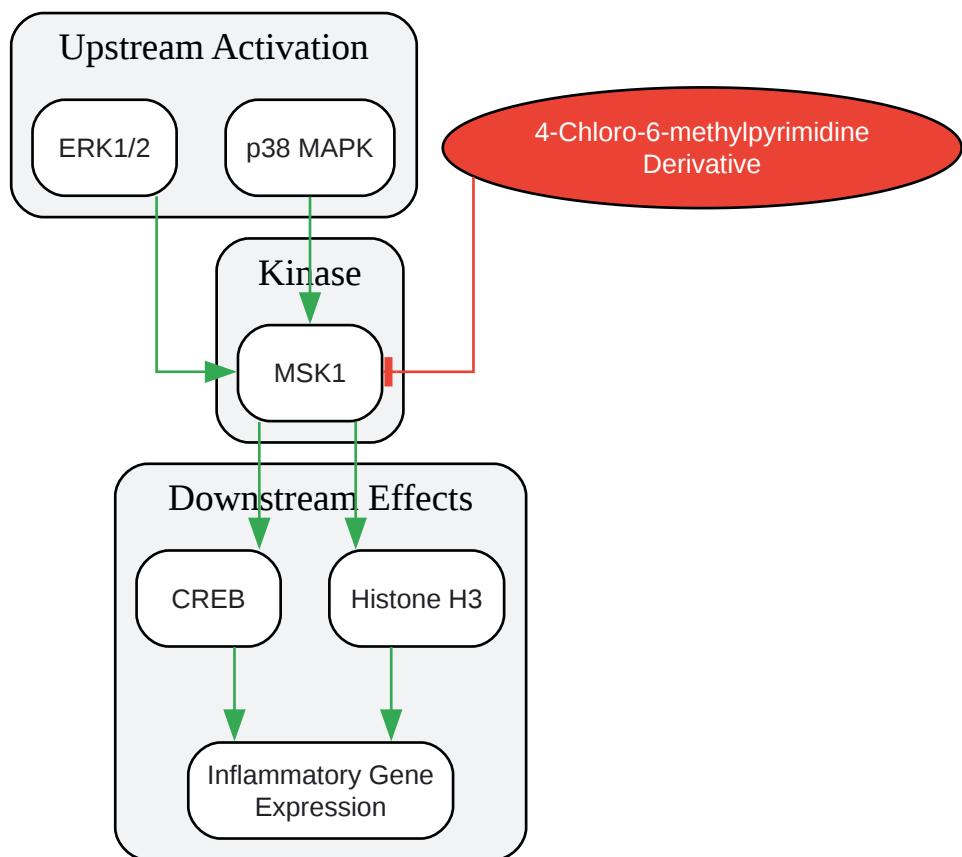


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General workflow for the crystal structure analysis of chemical compounds.

## Potential Signaling Pathway Inhibition

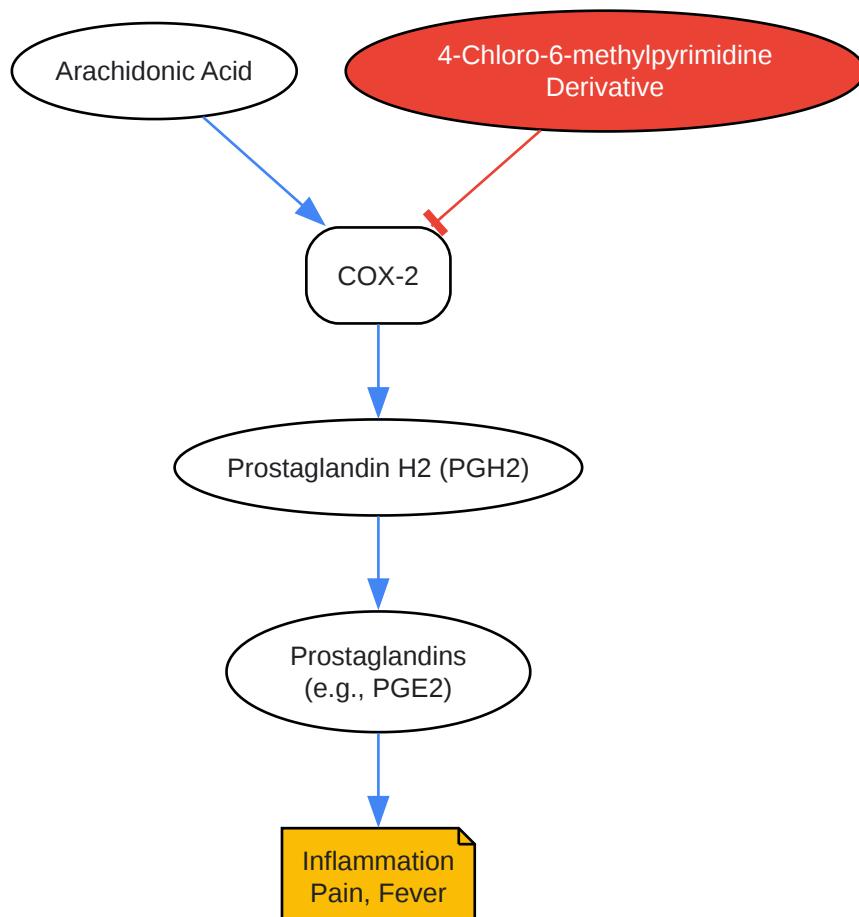
Some chloropyrimidine derivatives have been identified as covalent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). The MSK1 signaling pathway is a key regulator of inflammatory responses and gene expression.



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Inhibition of the MSK1 signaling pathway by a **4-Chloro-6-methylpyrimidine** derivative.

Additionally, pyrimidine derivatives have been investigated as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.



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Inhibition of the COX-2 signaling pathway by a **4-Chloro-6-methylpyrimidine** derivative.

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## References

- 1. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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